molecular formula C16H14ClN5OS B2367256 6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide CAS No. 866011-04-3

6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide

Cat. No.: B2367256
CAS No.: 866011-04-3
M. Wt: 359.83
InChI Key: PCNCAVMTYZHPBJ-UHFFFAOYSA-N
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Description

6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide is a complex organic compound with a molecular formula of C16H14ClN5OS and a molecular weight of 359.83 g/mol . This compound features a nicotinamide core substituted with a 6-chloro group and a 1,2,4-triazole ring, which is further substituted with a 2-methylbenzylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

Scientific Research Applications

6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s triazole ring and sulfanyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}pyridine-2

Properties

IUPAC Name

6-chloro-N-[3-[(2-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5OS/c1-10-4-2-3-5-12(10)9-24-16-20-15(21-22-16)19-14(23)11-6-7-13(17)18-8-11/h2-8H,9H2,1H3,(H2,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNCAVMTYZHPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NNC(=N2)NC(=O)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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